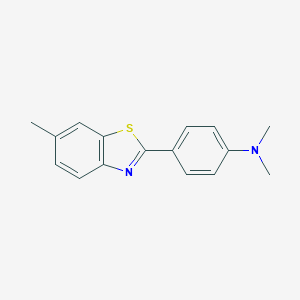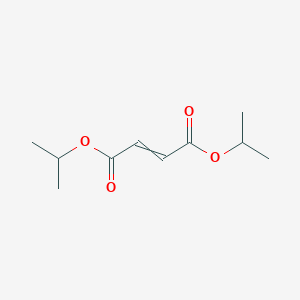
Pentyl (2,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl (2,4-dichlorophenoxy)acetate, commonly known as 2,4-DP pentyl ester, is a synthetic herbicide that is widely used in agriculture and horticulture. It is known for its selective action against broadleaf weeds and is considered a safer alternative to other herbicides.
作用机制
Pentyl (2,4-dichlorophenoxy)acetate works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and transported to the meristematic tissue, where it interferes with cell division and elongation. This results in stunted growth, chlorosis, and eventually, death of the weed. The herbicide is selective for broadleaf weeds and does not affect grasses or other monocots.
Biochemical and Physiological Effects:
Pentyl (2,4-dichlorophenoxy)acetate affects the metabolism of the plant by inhibiting the synthesis of auxins, which are essential for cell division and elongation. This results in a buildup of toxic intermediates, leading to cell death and tissue necrosis. The herbicide also affects the photosynthetic machinery of the plant, leading to reduced chlorophyll content and impaired photosynthesis.
实验室实验的优点和局限性
Pentyl (2,4-dichlorophenoxy)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It is also highly selective for broadleaf weeds, making it useful for studying the effects of herbicides on specific plant species. However, there are some limitations to its use. It has a short half-life in soil and water, which can make it difficult to study its fate and transport in environmental systems. Additionally, its mode of action is well understood, which can limit its usefulness for studying new herbicidal mechanisms.
未来方向
There are several future directions for research on Pentyl (2,4-dichlorophenoxy)acetate. One area of interest is the development of new herbicides based on its structure. Researchers could explore modifications to the molecule to improve its efficacy and selectivity. Another direction is the investigation of its environmental fate and transport, particularly in soil and water systems. This could provide valuable information for the development of sustainable agricultural practices. Finally, there is a need for more research on the effects of Pentyl (2,4-dichlorophenoxy)acetate on non-target organisms, such as pollinators and soil microorganisms. This could help to identify potential risks associated with the use of this herbicide in agricultural systems.
合成方法
Pentyl (2,4-dichlorophenoxy)acetate is synthesized by esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the pentyl ester as a colorless liquid. The purity of the product can be improved by distillation or recrystallization.
科学研究应用
Pentyl (2,4-dichlorophenoxy)acetate is commonly used in agricultural research to study the effects of herbicides on plant growth and development. It is also used in environmental research to investigate the fate and transport of herbicides in soil and water systems. Additionally, it has been used in pharmaceutical research as a starting material for the synthesis of new compounds with potential biological activity.
属性
CAS 编号 |
1917-92-6 |
|---|---|
产品名称 |
Pentyl (2,4-dichlorophenoxy)acetate |
分子式 |
C13H16Cl2O3 |
分子量 |
291.17 g/mol |
IUPAC 名称 |
pentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |
InChI 键 |
VZCCHPAEDSPPDG-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
其他 CAS 编号 |
1917-92-6 |
同义词 |
pentyl (2,4-dichlorophenoxy)acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




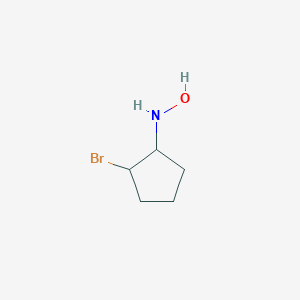
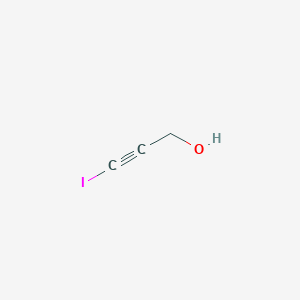

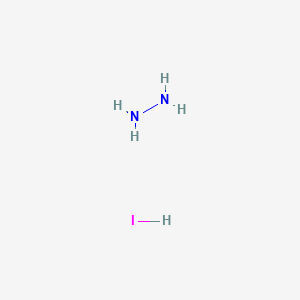



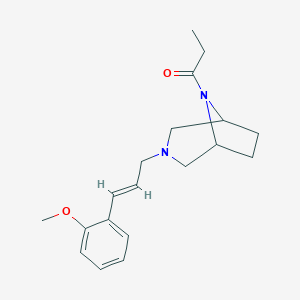

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
